4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
CAS No.: 683259-43-0
Cat. No.: VC4953894
Molecular Formula: C20H22N4O5S3
Molecular Weight: 494.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683259-43-0 |
|---|---|
| Molecular Formula | C20H22N4O5S3 |
| Molecular Weight | 494.6 |
| IUPAC Name | 4-(3-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H22N4O5S3/c1-13-3-2-10-24(12-13)32(28,29)15-6-4-14(5-7-15)19(25)23-20-22-17-9-8-16(31(21,26)27)11-18(17)30-20/h4-9,11,13H,2-3,10,12H2,1H3,(H2,21,26,27)(H,22,23,25) |
| Standard InChI Key | ZUNFRBCTIARHFT-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Introduction
Synthesis
The synthesis of sulfonamide derivatives typically involves several key steps:
-
Introduction of the Sulfonyl Group: This is often achieved through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
-
Formation of the Benzothiazole Moiety: This involves condensation reactions between thiourea derivatives and halogenated aromatic compounds.
-
Coupling Reactions: Final compounds are obtained by linking the piperidine, sulfonyl, and benzothiazole moieties under specific conditions.
Potential Biological Activity
Sulfonamides are known for their antibacterial properties, but their activity can extend to antitumor and anti-inflammatory effects depending on the specific structure. The presence of a sulfamoyl group and a benzothiazole ring may contribute to interactions with biological targets such as enzymes or receptors, potentially modulating biochemical pathways.
Research Findings and Data
While specific research findings on 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide are not available, related compounds have shown promise in medicinal chemistry. For instance, compounds with similar structures have been studied for their potential as anticancer agents or inhibitors of specific enzymes .
Table: Comparison of Related Sulfonamide Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume